molecular formula C15H17BrFNO2 B13209984 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one

3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one

Cat. No.: B13209984
M. Wt: 342.20 g/mol
InChI Key: ZNSGBMTWZXPQLE-UHFFFAOYSA-N
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Description

3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and a 2-bromo-2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the 2-Bromo-2-methylpropanoyl Group: The final step involves the acylation of the piperidinone core with 2-bromo-2-methylpropanoyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one would depend on its specific biological targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
  • 3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one
  • 3-(2-Bromo-2-methylpropanoyl)-1-(4-methylphenyl)piperidin-2-one

Uniqueness

3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one is unique due to the specific combination of substituents on the piperidinone core. The presence of both the 4-fluorophenyl and 2-bromo-2-methylpropanoyl groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H17BrFNO2

Molecular Weight

342.20 g/mol

IUPAC Name

3-(2-bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C15H17BrFNO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3

InChI Key

ZNSGBMTWZXPQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

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